
1-Iminoisoindolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iminoisoindolin-2-amine can be synthesized through a catalyst-free, one-pot method involving the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound such as 1,3-dimethylbarbituric acid, Meldrum’s acid, 5,5-dimethylcyclohexane-1,3-dione, or 1,3-cyclohexanedione . This reaction typically occurs at room temperature in an aqueous medium, yielding the desired product with excellent efficiency (90-98%) and ease of purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Iminoisoindolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Addition: Commonly involves the addition of nucleophiles to the imine group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield various substituted isoindolin-1-imine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Iminoisoindolin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-iminoisoindolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, as an NR2B-selective NMDA receptor antagonist, it binds to the NR2B subunit of the NMDA receptor, inhibiting its activity and modulating neurotransmission . Additionally, its antiproliferative effects are attributed to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Iminoisoindolin-2-amine can be compared with other similar compounds, such as:
Isoindolin-1-imine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
N-Isoindoline-1,3-diones: These compounds have a similar isoindoline nucleus but contain carbonyl groups at positions 1 and 3, resulting in different chemical reactivity and applications.
Uniqueness: this compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-imino-1H-isoindol-2-amine |
InChI |
InChI=1S/C8H9N3/c9-8-7-4-2-1-3-6(7)5-11(8)10/h1-4,9H,5,10H2 |
InChI Key |
KVAISPXJAHOACT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.